2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a hexahydrobenzothieno[2,3-d]pyrimidine core substituted at position 3 with a 4-methylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further substituted with a 2,4,6-trimethylphenyl group (Fig. 1). Its molecular formula is C₃₀H₃₁N₃O₂S₂, with a molecular weight of 553.72 g/mol.
Properties
Molecular Formula |
C28H29N3O2S2 |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O2S2/c1-16-9-11-20(12-10-16)31-27(33)24-21-7-5-6-8-22(21)35-26(24)30-28(31)34-15-23(32)29-25-18(3)13-17(2)14-19(25)4/h9-14H,5-8,15H2,1-4H3,(H,29,32) |
InChI Key |
JHGQJMZYLYFCMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothieno pyrimidine core, introduction of the sulfanyl group, and acetamide formation.
Formation of Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Introduction of Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the benzothieno pyrimidine intermediate.
Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzothieno pyrimidine core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in oxidative stress and inflammation.
Pathways: Modulating signaling pathways related to cell survival, apoptosis, and immune response.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methyl, methoxy, ethoxy) on the pyrimidine’s aryl substituent enhance solubility and influence target binding .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and Dice indices , structural similarity was quantified via Morgan fingerprints (radius = 2) and MACCS keys (Table 2) :
Implications :
Key Findings :
- The target compound’s 4-methylphenyl group enhances hydrophobic interactions with PERK’s Met7 residue, improving affinity .
- Activity cliffs: The 4-ethoxyphenyl analog shows a 0.5 kcal/mol weaker binding despite high structural similarity (Tc = 0.82), highlighting the sensitivity of docking to minor substituent changes .
Tables and Figures
- Fig. 1 : Structure of the target compound.
- Fig. 2: General synthesis scheme for benzothienopyrimidine derivatives.
- Table 1 : Structural comparison of analogs.
- Table 2 : Similarity metrics and docking scores.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
